molecular formula C29H21NO9 B1213116 Cervinomycin A2 CAS No. 82658-22-8

Cervinomycin A2

Cat. No.: B1213116
CAS No.: 82658-22-8
M. Wt: 527.5 g/mol
InChI Key: ORJRBJIJTSDUCG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cervinomycin A2 is an anti-anaerobic antibiotic that can be isolated from Streptomyces cervicalis . It has a strong inhibitory effect on several anaerobic bacteria, including Clostridium perfringens , Gastrococcus prophylacticus , and Bacteroides fragilis . These bacteria are the primary targets of this compound.

Mode of Action

It is known that the compound strongly inhibits the growth of its target organisms . It is suggested that this compound interacts with phospholipids in the cytoplasmic membrane of the bacteria, interfering with the membrane transport system .

Biochemical Pathways

It is known that the compound inhibits the incorporation of labeled precursors of cell wall peptidoglycan, rna, dna, and protein into both whole cell and acid-insoluble macromolecular fractions . This suggests that this compound may disrupt multiple biochemical pathways essential for the growth and survival of the target bacteria.

Result of Action

The result of this compound’s action is the inhibition of growth and survival of its target bacteria. It achieves this by disrupting multiple biochemical pathways and interfering with the membrane transport system . This leads to the leakage of UV260-absorbing materials, amino acids, and potassium ions from the bacterial cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is produced by Streptomyces cervicalis, a soil-dwelling bacterium . Therefore, the presence and concentration of this compound in the environment may depend on the abundance and activity of this bacterium Additionally, the efficacy and stability of this compound could potentially be affected by factors such as pH, temperature, and the presence of other microorganisms.

Biochemical Analysis

Biochemical Properties

Cervinomycin A2 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the growth of anaerobic bacteria such as Clostridium perfringens, Peptococcus prevotii, and Bacteroides fragilis . The interaction of this compound with these bacteria involves binding to their cellular components, disrupting essential metabolic processes, and ultimately leading to cell death.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In eukaryotic cells, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the growth of cancer cells by inducing apoptosis and interfering with cell cycle progression . Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and nutrient utilization .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, including enzymes and proteins, inhibiting their activity and disrupting essential cellular processes . One of the primary targets of this compound is the bacterial cell wall synthesis machinery, where it inhibits the enzymes responsible for peptidoglycan production . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of bacterial growth and prolonged alterations in cellular metabolism . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including damage to liver and kidney tissues . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic efficacy without inducing adverse effects . These findings highlight the importance of careful dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in bacterial cell wall synthesis, such as transpeptidases and carboxypeptidases . Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance . These interactions are critical for understanding the biochemical basis of this compound’s antimicrobial activity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the uptake and localization of this compound to its target sites, where it can exert its antimicrobial effects. This compound has been observed to accumulate in bacterial cells, leading to high local concentrations that enhance its inhibitory activity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized to the bacterial cell wall, where it interacts with enzymes involved in peptidoglycan synthesis . In eukaryotic cells, this compound can localize to various cellular compartments, including the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, enhancing its efficacy and specificity .

Chemical Reactions Analysis

Scientific Research Applications

Properties

IUPAC Name

3-hydroxy-23,24-dimethoxy-10-methyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,18,27,29-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H21NO9/c1-29-11-13-8-12-4-5-14-21(19(12)25(33)20(13)28(35)30(29)6-7-38-29)26(34)22-23(31)15-9-17(36-2)18(37-3)10-16(15)39-27(22)24(14)32/h4-5,8-10,33H,6-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJRBJIJTSDUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00921089
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82658-22-8, 113518-96-0
Record name Cervinomycin A2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082658228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-11,12-dimethoxy-3a-methyl-1,2,3a,4-tetrahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-8,14,15,17-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00921089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

16.42 parts of the compound (II-167-a) (5-norbornene-2,3-dicariboxylic acid anhydride, Wako Pure Chemical Industries, Ltd.) and 53.29 parts of tetrahydrofuran were charged, stirred at 23° C. to dissolved. To the obtained mixture, 2.44 parts of amino pyridine was added at 23° C., and stirred. To the obtained mixture, 2.44 parts of dimethylamino pyridine was added at 23° C., and stirred for 30 minutes at 50° C. To the obtained mixture, a mixture of 16.63 parts of 2-methyl-2-adamantanol and 53.29 parts of tetrahydrofuran was added in the form of drops over 1 hour, and stirred for 10 hours at 50° C. To the obtained mixture, 30 past of ion-exchanged water and 60 parts of ethyl acetate were added to wash, and separated to collect an organic layer. To the obtained organic layer, 30 past of ion-exchanged was added to wash, and separated to collect an organic layer. This washing with water operation was repeated three times. The obtained organic layer was concentrated to obtain a concentrate. The concentrate was column-fractionated under the condition below, whereby giving 25.2 parts of the compound (II-167-b).
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Synthesis routes and methods II

Procedure details

16.42 parts of the compound (II-167-a) (5-norbornene-2,3-dicarboxylic acid anhydride, Wako Pure Chemical Industries, Ltd.) and 53.29 parts of tetrahydrofuran were charged, stirred at 23° C. to dissolved. To the obtained mixture, 2.44 parts of amino pyridine was added at 23° C., and stirred. To the obtained mixture, 2.44 parts of dimethylamino pyridine was added at 23° C., and stirred for 30 minutes at 50° C. To the obtained mixture, a mixture of 16.63 parts of 2-methyl-2-adamantanol and 53.29 parts of tetrahydrofuran was added in the form of drops over 1 hour, and stirred for 10 hours at 50° C. To the obtained mixture, 30 parts of ion-exchanged water and 60 parts of ethyl acetate were added to wash, and separated to collect an organic layer. To the obtained organic layer, 30 parts of ion-exchanged was added to wash, and separated to collect an organic layer. This washing with water operation was repeated three times. The obtained organic layer was concentrated to obtain a concentrate. The concentrate was column-fractionated under the condition below, whereby giving 25.2 parts of the compound (II-167-b).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cervinomycin A2
Reactant of Route 2
Cervinomycin A2
Reactant of Route 3
Cervinomycin A2
Reactant of Route 4
Cervinomycin A2
Reactant of Route 5
Cervinomycin A2
Reactant of Route 6
Cervinomycin A2
Customer
Q & A

Q1: What is cervinomycin A2 and where is it found?

A1: this compound is a polycyclic xanthone antibiotic originally isolated from a mutant strain of the bacterium Amycolata autotrophica. [] It was later also discovered as a product of the soil bacterium Streptomyces CPCC 204980. []

Q2: What is the structure of this compound and how has it been characterized?

A2: this compound is structurally similar to cervinomycin A1, differing only by the absence of a methyl group at the 18-O position. [] Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy. [, , , ] Researchers often employ advanced NMR techniques like HMBC and ADEQUATE experiments, along with computational methods like Density Functional Theory (DFT), to understand the complex structure and long-range couplings within the molecule. [, ]

Q3: How does the structure of this compound relate to its biological activity?

A4: While the provided research doesn't extensively explore structure-activity relationships for this compound specifically, it does highlight the significance of its dihydro-D ring in the polycyclic core structure. [] Congeners with this structural feature (cervinomycins B1-4) also exhibit cytotoxicity and antibacterial activity. [] This suggests that the dihydro-D ring plays a crucial role in the biological activity of these compounds. Further research is needed to pinpoint the precise structural elements responsible for their potency and selectivity.

Q4: Are there any computer-assisted tools that can be used to study this compound?

A5: Yes, researchers have utilized the computer-assisted structure elucidation program, Structure Elucidator®, to analyze this compound. [] By incorporating data from advanced NMR techniques like LR-HSQMBC, which provides information on long-range heteronuclear couplings, the program assists in understanding the complex structure of the molecule. [] This highlights the important role of computational tools in natural product research.

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